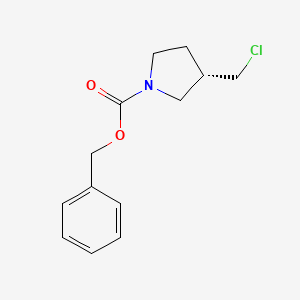
(S)-N-(4-Nitro-phenyl)-L-tryptophan
概要
説明
(S)-N-(4-Nitro-phenyl)-L-tryptophan is a chiral amino acid derivative that features a nitro group attached to a phenyl ring, which is further connected to the L-tryptophan backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(4-Nitro-phenyl)-L-tryptophan typically involves the coupling of L-tryptophan with 4-nitroaniline. One common method is the use of peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like N-methylmorpholine (NMM). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as the use of automated peptide synthesizers and large-scale chromatography systems. The choice of reagents and solvents may be optimized to reduce costs and improve yield.
化学反応の分析
Types of Reactions
(S)-N-(4-Nitro-phenyl)-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation.
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Substitution: Reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products Formed
Reduction: The major product is (S)-N-(4-Amino-phenyl)-L-tryptophan.
Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.
科学的研究の応用
(S)-N-(4-Nitro-phenyl)-L-tryptophan has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe in studying reaction mechanisms.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein folding.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or catalytic activity.
作用機序
The mechanism of action of (S)-N-(4-Nitro-phenyl)-L-tryptophan involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the tryptophan moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
(S)-N-(4-Amino-phenyl)-L-tryptophan: This compound is similar but has an amino group instead of a nitro group.
(S)-N-(4-Methoxy-phenyl)-L-tryptophan: This compound has a methoxy group instead of a nitro group.
Uniqueness
(S)-N-(4-Nitro-phenyl)-L-tryptophan is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it particularly useful in studying redox reactions and as a precursor for further functionalization.
特性
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-(4-nitroanilino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c21-17(22)16(19-12-5-7-13(8-6-12)20(23)24)9-11-10-18-15-4-2-1-3-14(11)15/h1-8,10,16,18-19H,9H2,(H,21,22)/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSODNVSGHZJJO-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol hydrochloride](/img/structure/B3364916.png)


